![molecular formula C28H42ClF3N4O7 B8082044 methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B8082044.png)
methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
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Overview
Description
methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid: is a highly potent and selective renin inhibitor. It is known for its ability to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells . This compound has shown significant potential in the treatment of hypertension and end-organ diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of methyl 2-((3-chlorophenyl)(1-(2-(methylamino)-3-(tetrahydro-2H-pyran-3-yl)propylcarbamoyl)piperidin-3-yl)methoxy)ethylcarbamate, followed by the addition of trifluoroacetate .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid primarily undergoes substitution reactions due to the presence of functional groups like amines and carbamates .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include methylamine, trifluoroacetic acid, and various organic solvents .
Major Products: : The major product formed from the reactions involving this compound is the trifluoroacetate salt of the compound, which is used in various scientific applications .
Scientific Research Applications
Potential Biological Activities
Research indicates that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may exhibit significant biological activities, particularly:
-
Neurological Applications :
- Potential as a therapeutic agent for conditions such as depression or anxiety due to its interactions with neurotransmitter systems, specifically dopamine and serotonin receptors.
- The presence of multiple chiral centers suggests that stereoisomerism could influence its pharmacological properties significantly.
- Antitumor Activity :
- Antimicrobial Properties :
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperidine ring.
- Introduction of the chlorophenyl group.
- Addition of the carbamate functional group.
These synthesis methods require careful optimization to achieve high yields and purity levels. Furthermore, modifications to the structure can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl N-[2-(phenyl)ethyl]carbamate | Contains a phenyl group instead of chlorophenyl | Antimicrobial |
Methyl N-[2-(4-fluorophenyl)ethyl]carbamate | Fluorine substitution enhances lipophilicity | Antitumor |
N-(4-chlorophenyl)propanamide | Lacks piperidine but retains aromatic character | Analgesic properties |
These findings highlight the unique pharmacological properties conferred by the complex structure of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate compared to simpler analogs .
Mechanism of Action
Mechanism: : methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin system . This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor .
Molecular Targets and Pathways: : The primary molecular target of this compound is renin. By inhibiting renin, it disrupts the renin-angiotensin pathway, leading to a decrease in blood pressure and reduced strain on the cardiovascular system .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid include aliskiren, another renin inhibitor . this compound exhibits a different mode of action compared to aliskiren, making it unique in its selectivity and potency .
Uniqueness: : this compound is unique due to its high selectivity for renin over other related and unrelated off-targets, displaying more than 1000-fold selectivity . This makes it a highly effective compound for studying the renin-angiotensin system and developing new therapeutic agents .
Biological Activity
Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many pharmacologically active compounds.
- Chlorophenyl Moiety : Enhances lipophilicity and may influence receptor interactions.
- Carbamate Functional Group : Known for its role in various biological activities.
The molecular formula is C25H32ClF3N4O4 with a molecular weight of approximately 525.081 g/mol. The presence of multiple chiral centers suggests potential stereoisomerism, which can significantly affect biological interactions and pharmacodynamics.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperidine core.
- Introduction of the chlorophenyl and carbamate groups.
- Final modification to incorporate trifluoroacetic acid for enhanced solubility.
This multi-step process requires optimization for yield and purity.
Pharmacological Potential
Preliminary studies indicate that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may exhibit significant biological activity, particularly in:
- Neurological Disorders : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in treating conditions like depression and anxiety .
Cytotoxicity Studies
Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including:
- Myeloma
- Leukemia
- Natural Killer T-cell Lymphoma
Molecular docking studies have been utilized to predict the interactions of synthesized compounds with target proteins, indicating potential pathways for therapeutic action .
Case Studies and Research Findings
A recent study on piperidine derivatives highlighted their broad pharmacological applications, including:
- Anticancer Activity : Compounds similar to methyl N-[2-(phenyl)ethyl]carbamate have demonstrated significant anticancer properties.
Compound | Structural Features | Biological Activity |
---|---|---|
Methyl N-[2-(phenyl)ethyl]carbamate | Contains a phenyl group instead of chlorophenyl | Antimicrobial |
Methyl N-[2-(4-fluorophenyl)ethyl]carbamate | Fluorine substitution enhances lipophilicity | Antitumor |
N-(4-chlorophenyl)propanamide | Lacks piperidine but retains aromatic character | Analgesic properties |
This table illustrates the diversity of biological activities exhibited by structurally related compounds, emphasizing the potential of methyl N-[2-[(3-chlorophenyl)... as a lead compound for further development.
Properties
IUPAC Name |
methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYSVAEGXHOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClF3N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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